molecular formula C16H22N4O4 B4044785 (4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone

(4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone

Cat. No.: B4044785
M. Wt: 334.37 g/mol
InChI Key: USNLADLUFBRDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine, morpholine, and nitrophenyl groups, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of interest for developing treatments for diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the nitro group through nitration. Subsequent steps involve the formation of the piperazine and morpholine rings, which are then attached to the phenyl ring via nucleophilic substitution reactions. The final step involves the formation of the methanone linkage under controlled conditions, often using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine and morpholine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Solvents such as dichloromethane (DCM) and ethanol are frequently used to facilitate these reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted piperazines and morpholines.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone
  • (4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-aminophenyl)methanone
  • (4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-hydroxyphenyl)methanone

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and morpholine rings, along with the nitrophenyl group, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-17-4-6-19(7-5-17)16(21)14-12-13(20(22)23)2-3-15(14)18-8-10-24-11-9-18/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNLADLUFBRDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Methylpiperazin-1-yl)-(2-morpholin-4-yl-5-nitrophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.